Dixylyl disulphide

Description

BenchChem offers high-quality Dixylyl disulphide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dixylyl disulphide including the price, delivery time, and more detailed information at info@benchchem.com.

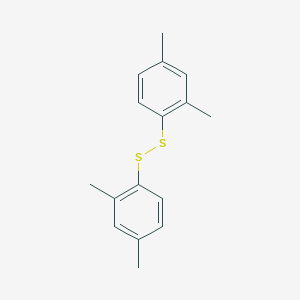

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S2/c1-11-5-7-15(13(3)9-11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYHJOQRKNEXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065561 | |

| Record name | Disulfide, bis(2,4-dimethylphenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13616-83-6 | |

| Record name | Bis(2,4-dimethylphenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13616-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4-xylyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013616836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(2,4-dimethylphenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(2,4-dimethylphenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(2,4-xylyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,4-XYLYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534Y509F25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dixylyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, also known as bis(dimethylphenyl) disulfide, is an organosulfur compound with the chemical formula C₁₆H₁₈S₂. It exists in various isomeric forms, with the bis(2,4-dimethylphenyl) and bis(3,5-dimethylphenyl) isomers being of particular interest. This technical guide provides a comprehensive overview of the synthesis and characterization of these two isomers.

The relevance of dixylyl disulfide in the pharmaceutical industry has been highlighted by its identification as a process-related impurity in the synthesis of Vortioxetine (B1682262), a multimodal antidepressant that functions as a serotonin (B10506) modulator and stimulator.[1][2] Understanding the synthesis and properties of these potential impurities is crucial for drug development professionals to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide details the synthetic routes to dixylyl disulfide isomers, primarily through the oxidative coupling of the corresponding xylenethiols. It also provides a summary of their physicochemical properties and available spectral data for their characterization.

Physicochemical Properties

A summary of the key physicochemical properties of bis(2,4-dimethylphenyl) disulfide and bis(3,5-dimethylphenyl) disulfide is presented in Table 1. This data is essential for the identification and handling of these compounds in a laboratory setting.

| Property | bis(2,4-dimethylphenyl) disulfide | bis(3,5-dimethylphenyl) disulfide |

| Molecular Formula | C₁₆H₁₈S₂ | C₁₆H₁₈S₂ |

| Molecular Weight | 274.44 g/mol [3] | 274.44 g/mol |

| CAS Number | 13616-83-6[3] | 65151-60-2 |

| Appearance | Yellow Oil | Data not available |

| Boiling Point | 170-172 °C @ 3.5 Torr[1] | 385.7 °C @ 760 mmHg |

Synthesis of Dixylyl Disulfide Isomers

The most common and straightforward method for the synthesis of symmetrical diaryl disulfides, such as the dixylyl disulfide isomers, is the oxidation of the corresponding thiols. This process involves the formation of a disulfide bond (S-S) from two thiol (-SH) groups. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, halogens, and N-halo compounds.

Experimental Protocol: Synthesis of bis(2,4-dimethylphenyl) disulfide

This protocol is adapted from a literature procedure for the synthesis of symmetrical disulfides from thiols using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a mild and efficient oxidizing agent.

Materials:

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Chloroform (CHCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethylbenzenethiol (2.0 equivalents) in chloroform.

-

In a separate flask, prepare a suspension of 1,3-dibromo-5,5-dimethylhydantoin (1.0 equivalent) in chloroform.

-

Slowly add the DBDMH suspension dropwise to the stirred solution of 2,4-dimethylbenzenethiol at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x volume of organic layer) to quench any unreacted DBDMH.

-

Wash the organic layer with brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude bis(2,4-dimethylphenyl) disulfide as a yellow oil.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

General Protocol: Synthesis of bis(3,5-dimethylphenyl) disulfide

Materials:

-

3,5-Dimethylbenzenethiol

-

Mild oxidizing agent (e.g., 30% hydrogen peroxide, iodine, or air in the presence of a catalyst)

-

Suitable organic solvent (e.g., ethanol, methanol, or dichloromethane)

-

Apparatus for work-up and purification as required.

Procedure (General):

-

Dissolve 3,5-dimethylbenzenethiol in a suitable organic solvent in a round-bottom flask.

-

Slowly add the chosen oxidizing agent to the stirred solution. The reaction conditions (temperature, reaction time) will depend on the chosen oxidant. For example, when using hydrogen peroxide, the reaction is often carried out at room temperature.

-

Monitor the reaction by TLC until the starting thiol is consumed.

-

Upon completion, perform an appropriate work-up procedure to remove the oxidant and any byproducts. This may involve washing with aqueous solutions, extraction, and drying of the organic phase.

-

Remove the solvent under reduced pressure to obtain the crude bis(3,5-dimethylphenyl) disulfide.

-

Purify the product by recrystallization or column chromatography as needed.

Synthesis Workflow

The general workflow for the synthesis of dixylyl disulfide isomers from their corresponding xylenethiol precursors is depicted in the following diagram.

Characterization Data

The structural confirmation and purity assessment of the synthesized dixylyl disulfide isomers are performed using various spectroscopic techniques.

bis(2,4-dimethylphenyl) disulfide

¹H NMR (400 MHz, CDCl₃): δ 7.46 (d, J = 7.9 Hz, 2H), 7.07 (s, 2H), 7.01 (d, J = 7.5 Hz, 2H), 2.45 (s, 6H), 2.37 (s, 6H).

Mass Spectrometry: The exact mass of C₁₆H₁₈S₂ is 274.0850 g/mol . Mass spectral analysis should show a molecular ion peak corresponding to this mass.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and potentially a weak S-S stretching absorption.

bis(3,5-dimethylphenyl) disulfide

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. Due to the symmetry of the molecule, a simplified spectrum is anticipated.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the aromatic ring and the methyl groups.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak at m/z corresponding to the molecular weight of 274.44 g/mol .

Infrared (IR) Spectroscopy: Similar to the 2,4-isomer, the IR spectrum would display characteristic absorptions for the aromatic C-H and C=C bonds, as well as the methyl C-H bonds.

Relevance to Drug Development: The Vortioxetine Case

As previously mentioned, dixylyl disulfide is a known process impurity in the synthesis of the antidepressant drug vortioxetine.[1][2] Vortioxetine exerts its therapeutic effect through a multimodal mechanism of action, primarily targeting the serotonin (5-HT) signaling pathway. It acts as a serotonin reuptake inhibitor and modulates the activity of several serotonin receptors.

The presence of impurities such as dixylyl disulfide in the final drug product is a critical concern for drug development professionals. It is imperative to control the formation of such impurities during the manufacturing process and to characterize them thoroughly to assess any potential impact on the safety and efficacy of the drug. The following diagram illustrates the logical relationship between the synthesis of vortioxetine, the formation of dixylyl disulfide as an impurity, and the ultimate biological target of the drug.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of dixylyl disulfide isomers. The oxidative coupling of xylenethiols is a reliable method for their preparation. While comprehensive characterization data is available for the bis(2,4-dimethylphenyl) isomer, further experimental work is needed to fully characterize the bis(3,5-dimethylphenyl) isomer. The significance of dixylyl disulfide as a process impurity in the synthesis of vortioxetine underscores the importance of understanding its formation and properties for professionals in the field of drug development. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working with these compounds.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Dixylyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, an organosulfur compound, encompasses a family of isomers with the general chemical formula C₁₆H₁₈S₂. These compounds are characterized by a disulfide bond (-S-S-) connecting two xylyl (dimethylphenyl) groups. The isomeric variations arise from the different substitution patterns of the two methyl groups on each of the phenyl rings. Dixylyl disulfides are of interest in organic synthesis and are recognized as process impurities in the manufacturing of certain pharmaceuticals, such as the multimodal antidepressant vortioxetine. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of various dixylyl disulfide isomers.

Chemical Structure

The core structure of dixylyl disulfide consists of a disulfide linkage between two dimethyl-substituted benzene (B151609) rings. The IUPAC nomenclature specifies the positions of the methyl groups on each phenyl ring. The most common isomers include:

-

Bis(2,4-dimethylphenyl) disulfide: Two methyl groups at positions 2 and 4 on each phenyl ring.

-

Bis(3,5-dimethylphenyl) disulfide: Two methyl groups at positions 3 and 5 on each phenyl ring.

-

Bis(4-methylphenyl) disulfide (Di-p-tolyl disulfide): A single methyl group at the para-position (4) of each phenyl ring. While technically a ditolyl disulfide, it is structurally related and often discussed in the same context.

-

Other isomers such as 2,2'-, 3,3'-, and mixed substitution patterns are also possible.

The disulfide bond itself imparts a non-planar geometry to the molecule.

Chemical Properties

The physicochemical properties of dixylyl disulfide isomers are influenced by the substitution pattern of the methyl groups on the aromatic rings. The available data for the most common isomers are summarized in the table below for easy comparison.

| Property | Bis(2,4-dimethylphenyl) disulfide | Bis(3,5-dimethylphenyl) disulfide | Bis(4-methylphenyl) disulfide (Di-p-tolyl disulfide) |

| CAS Number | 13616-83-6[1] | 65151-60-2[2] | 103-19-5 |

| Molecular Formula | C₁₆H₁₈S₂[1] | C₁₆H₁₈S₂[2] | C₁₄H₁₄S₂ |

| Molecular Weight | 274.45 g/mol [1] | 274.45 g/mol [2] | 246.39 g/mol |

| Appearance | - | Yellow solid or oil[3] | Colorless to light yellow crystalline solid |

| Melting Point | 265 °C[4] | N/A[3] | 43-46 °C |

| Boiling Point | 365.1 °C at 760 mmHg[4] | 385.7 °C at 760 mmHg (Predicted)[3] | 349.4 °C (rough estimate) |

| Density | 1.13 g/cm³[4] | 1.13 g/cm³ (Predicted)[3] | 1.2475 g/cm³ (rough estimate) |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[4] | N/A | Soluble in methanol |

Experimental Protocols

The synthesis of dixylyl disulfides generally involves the oxidation of the corresponding xylenethiol or the reaction of an appropriate aryl halide with a sulfur source. Below is a detailed protocol for the synthesis of di-p-tolyl disulfide, which can be adapted for other isomers.

Synthesis of Di-p-tolyl Disulfide

This protocol is based on the reaction of p-toluenesulfonyl chloride with sodium iodide, followed by reduction.[5]

Materials:

-

p-Toluene sulfonyl chloride

-

Acetic acid

-

Sodium iodide

-

30% Sodium bisulfite solution

-

20% Sodium hydroxide (B78521) solution

-

n-Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 19 g (0.1 mole) of p-toluene sulfonyl chloride in 100 ml of acetic acid in a suitable reaction flask.

-

Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir until it is completely dissolved (approximately 5 minutes). The reaction mixture will turn dark brown.

-

Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color of the mixture.

-

During the addition, raise the temperature of the mixture to 60°C over about 30 minutes.

-

Continue the reaction at 60°C until the color of iodine no longer appears.

-

After the reaction is complete, dilute the mixture with 50 ml of water.

-

Adjust the pH of the solution to 4 by adding a 20% sodium hydroxide solution.

-

Extract the product with three 80 ml portions of n-hexane.

-

Combine the hexane (B92381) extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the hexane under atmospheric pressure.

-

Remove any remaining traces of solvent from the distillation residue at 70°C under vacuum.

-

Crystallize the product at 20°C to obtain di-p-tolyl disulfide.

Expected Yield: Approximately 11.9 g (97%).[5] Melting Point of Product: 43-45°C.[5]

Mandatory Visualizations

General Synthesis of Diaryl Disulfides

The synthesis of diaryl disulfides, including dixylyl disulfide isomers, can be generally represented by the oxidative coupling of the corresponding aryl thiols (in this case, xylenethiols). This process is a fundamental reaction in organosulfur chemistry.

Caption: General workflow for the synthesis of diaryl disulfides via oxidation of aryl thiols.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and structure of dixylyl disulfide isomers. The tabulated data allows for a clear comparison of the known properties of key isomers. While a detailed experimental protocol is provided for di-p-tolyl disulfide, the general principles can be applied to the synthesis of other isomers. The lack of extensive research into the biological activities of dixylyl disulfides presents an opportunity for future investigation, particularly in the context of their role as pharmaceutical impurities. This guide serves as a valuable resource for scientists and professionals engaged in research and development involving these organosulfur compounds.

References

An In-depth Technical Guide to Dixylyl Disulfide Isomers: Properties, Synthesis, and Analytical Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dixylyl disulfide isomers, compounds of significant interest in pharmaceutical development, particularly as process-related impurities and reference standards in the synthesis of active pharmaceutical ingredients (APIs). This document details their chemical identities, physical properties, synthesis methodologies, and their role in the quality control of pharmaceuticals, such as the antidepressant vortioxetine (B1682262).

Chemical Identity and Physical Properties of Dixylyl Disulfide Isomers

Dixylyl disulfide, with the general chemical formula C₁₆H₁₈S₂, exists in several isomeric forms depending on the substitution pattern of the two methyl groups on each phenyl ring. These isomers, while sharing the same molecular weight, can exhibit different physical properties, which is a critical consideration in their separation and analysis. The CAS Registry Number serves as a unique identifier for each specific isomer.

A general CAS number for a mixture of dixylyl disulfide isomers is 27080-90-6.[] This mixture is sometimes referred to as bis-(xylyl)-disulfide, isomer mixture.[] The individual isomers are distinct chemical entities with their own specific properties and CAS numbers.

Table 1: CAS Numbers and Physical Properties of Dixylyl Disulfide Isomers

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Bis(2,3-dimethylphenyl) disulfide | 55990-91-5[2] | C₁₆H₁₈S₂ | 274.45[2] | 365.1 ± 42.0 at 760 mmHg | - | 1.13 ± 0.1 |

| Bis(2,4-dimethylphenyl) disulfide | 13616-83-6[3] | C₁₆H₁₈S₂ | 274.44[3] | 173-174 at 3 Torr | - | - |

| Bis(2,5-dimethylphenyl) disulfide | 3808-86-4[4] | C₁₆H₁₈S₂ | 274.451[4] | 364 at 760 mmHg[4] | - | 1.13[4] |

| Bis(2,6-dimethylphenyl) disulfide | 2905-17-1[5][6] | C₁₆H₁₈S₂ | 274.45[5] | - | - | - |

| Bis(3,4-dimethylphenyl) disulfide | 64346-07-2[7] | C₁₆H₁₈S₂ | 274.45[7] | - | - | - |

| Bis(3,5-dimethylphenyl) disulfide | 65151-60-2 | C₁₆H₁₈S₂ | 274.44 | - | - | - |

| Dixylyl disulfide (isomer mixture) | 27080-90-6[] | C₁₆H₁₈S₂ | 274.44[] | 365.1 at 760 mmHg[] | - | 1.13[] |

Synthesis of Dixylyl Disulfide Isomers

The synthesis of symmetrical diaryl disulfides, including dixylyl disulfide isomers, can be achieved through several general methods, most commonly involving the oxidation of the corresponding thiols (xylenethiols).

General Experimental Protocol for the Synthesis of Symmetrical Diaryl Disulfides from Thiols

This protocol describes a common method for the synthesis of symmetrical diaryl disulfides by the oxidation of the corresponding thiols.

Materials:

-

Appropriate xylenethiol (1.0 eq.)

-

Oxidizing agent (e.g., iodine, hydrogen peroxide, or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH))

-

Solvent (e.g., chloroform (B151607), ethanol, or trifluoroethanol)

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

-

Reaction Setup: In a reaction flask, dissolve the corresponding xylenethiol in a suitable solvent.

-

Oxidation: Slowly add the oxidizing agent to the stirred solution. The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If using DBDMH in chloroform, the reaction mixture is typically washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate.[8]

-

If using hydrogen peroxide, the disulfide may precipitate from the solution and can be collected by filtration.[9]

-

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent to yield the pure dixylyl disulfide isomer.

¹H NMR Data for Bis(2,4-dimethylphenyl) disulfide: (400 MHz, CDCl₃) δ 7.46 (d, J = 7.9 Hz, 2H), 7.07 (s, 2H), 7.01 (d, J = 7.5 Hz, 2H), 2.45 (s, 6H), 2.37 (s, 6H).[8]

Role in Pharmaceutical Quality Control: Vortioxetine Synthesis

Dixylyl disulfide isomers are recognized as process-related impurities in the synthesis of vortioxetine, a multimodal antidepressant.[3] As such, their detection, quantification, and control are critical aspects of ensuring the quality, safety, and efficacy of the final drug product. Bis(2,4-dimethylphenyl) disulfide, in particular, is used as an impurity reference standard for this purpose.[3]

Analytical Methodologies for Impurity Profiling

High-performance liquid chromatography (HPLC) is the primary analytical technique employed for the separation and quantification of dixylyl disulfide isomers in vortioxetine drug substances and products.

Typical HPLC Method Parameters:

-

Column: A reverse-phase column, such as a C18 or a specialized polar-embedded phase column, is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used in either isocratic or gradient elution mode.

-

Detection: UV detection is standard, with the wavelength selected for optimal absorbance of both the API and the impurities.

-

Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the intended purpose of impurity quantification.

Visualizing the Role of Dixylyl Disulfide in Pharmaceutical Manufacturing

The following diagrams illustrate the synthesis of a generic dixylyl disulfide isomer and its role as a critical quality attribute in the manufacturing of an active pharmaceutical ingredient like vortioxetine.

Conclusion

The various isomers of dixylyl disulfide are important chemical entities, not for their direct biological activity, but for their critical role as process-related impurities in the synthesis of pharmaceuticals. A thorough understanding of their specific CAS numbers, physical properties, and methods of synthesis is essential for the development of robust analytical methods for their control. The use of well-characterized dixylyl disulfide isomers as reference standards is a key component of the quality control strategy for ensuring the purity and safety of important medications like vortioxetine. This guide provides a foundational resource for researchers and professionals working in the field of drug development and quality assurance.

References

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Disulfide, bis(2,5-dimethylphenyl)|lookchem [lookchem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Disulfide, bis(2,6-dimethylphenyl) | SIELC Technologies [sielc.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Potential Mechanisms of Action of Dixylyl Disulfide Compounds: An In-depth Technical Guide

Disclaimer: Scientific literature explicitly detailing the mechanism of action of dixylyl disulfide compounds is notably scarce. This guide, therefore, presents potential mechanisms of action extrapolated from research on structurally related diaryl disulfide compounds and the fundamental biochemistry of disulfide bonds. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.

Introduction

Dixylyl disulfides are organosulfur compounds characterized by a disulfide bond linking two xylyl (dimethylphenyl) groups. While specific biological activities of dixylyl disulfides are not well-documented, the broader class of diaryl disulfides has demonstrated potential therapeutic effects, including anticancer properties. One specific compound, bis(2,4-dimethylphenyl) disulfide, is recognized as an impurity reference standard for the multimodal antidepressant vortioxetine, which interacts with various serotonin (B10506) receptors.[1][2][3][4][5] This tangential association, coupled with findings for other diaryl disulfides, suggests that dixylyl disulfides may possess latent pharmacological activities warranting further exploration.

This technical guide will explore plausible mechanisms of action for dixylyl disulfide compounds based on available data for related molecules.

Postulated Core Mechanism: Thiol-Disulfide Exchange and Oxidative Stress

A fundamental reaction of disulfide bonds is thiol-disulfide exchange with endogenous thiols, such as glutathione (B108866) (GSH). This non-enzymatic reaction can lead to the formation of mixed disulfides and alter the cellular redox state.

The toxicity of many thiol and disulfide compounds is believed to stem from their ability to undergo redox cycling.[6] This process involves the reduction of the disulfide to its corresponding thiol, and subsequent re-oxidation back to the disulfide. This cycling can consume cellular reducing equivalents (e.g., NADPH) and generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, leading to oxidative stress.[6]

Caption: Postulated redox cycling of dixylyl disulfide leading to oxidative stress.

Potential Molecular Target: Stabilization of Tumor Suppressor Pdcd4

Research on the diaryl disulfide, 1,2-bis(4-chlorophenyl)disulfide, has shown its ability to stabilize the tumor suppressor protein, Programmed Cell Death 4 (Pdcd4).[7] Pdcd4 is a translation inhibitor that is often downregulated in various cancers. Its degradation is mediated by the PI3K-mTOR-p70S6K1 signaling pathway, which leads to phosphorylation of Pdcd4 and subsequent ubiquitination and proteasomal degradation.

It is plausible that dixylyl disulfide compounds could act through a similar mechanism. By inhibiting the degradation of Pdcd4, these compounds could restore its tumor-suppressive functions, leading to decreased cell proliferation and viability.[7]

Caption: Hypothetical stabilization of Pdcd4 by dixylyl disulfide.

Quantitative Data Summary

Due to the lack of specific studies on dixylyl disulfide, no quantitative data on its biological activity (e.g., IC50, Ki) is available. The following table is a template that can be populated as data becomes available.

| Compound | Target/Assay | IC50 / EC50 / Ki | Cell Line / Model | Reference |

| Dixylyl Disulfide | Pdcd4 Stabilization | Data not available | e.g., HEK293 | - |

| Dixylyl Disulfide | Cell Viability | Data not available | e.g., Cancer cell lines | - |

| Dixylyl Disulfide | ROS Production | Data not available | e.g., In vitro assay | - |

| 1,2-bis(4-chlorophenyl)disulfide | Pdcd4 Stabilization | ~10 µM (EC50) | HEK293-FRT-Pdcd4-Luc | [7] |

| 1,2-bis(4-chlorophenyl)disulfide | Cell Viability | ~10-20 µM (IC50) | HEK293 | [7] |

Experimental Protocols

The following are generalized experimental protocols that could be adapted to investigate the mechanism of action of dixylyl disulfide compounds, based on methodologies used for other diaryl disulfides.

Pdcd4 Stabilization Assay (Luciferase Reporter Assay)

This protocol is adapted from the study on diaryl disulfides as Pdcd4 stabilizers.[7]

Objective: To determine if dixylyl disulfide can stabilize the Pdcd4 protein.

Methodology:

-

Cell Line: Utilize a stable cell line (e.g., HEK293-FRT) expressing a luciferase reporter fused to Pdcd4 (Pdcd4-Luc). A control cell line expressing luciferase fused to a degradation-resistant mutant of Pdcd4 should also be used.

-

Treatment: Seed cells in a 96-well plate. After 24 hours, replace the medium with a serum-free medium for 16 hours to induce quiescence. Pre-treat cells with various concentrations of dixylyl disulfide for 1 hour.

-

Stimulation: Stimulate the cells with a mitogen (e.g., serum or insulin) to induce the PI3K-mTOR-p70S6K1 pathway and subsequent Pdcd4-Luc degradation.

-

Measurement: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: An increase in luciferase activity in the presence of dixylyl disulfide would indicate stabilization of the Pdcd4-Luc fusion protein.

Caption: Experimental workflow for the Pdcd4 stabilization assay.

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic effects of dixylyl disulfide on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of dixylyl disulfide for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Intracellular ROS Measurement

Objective: To determine if dixylyl disulfide induces the production of reactive oxygen species.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., neuronal or cancer cell lines) and treat with dixylyl disulfide for various time points.

-

Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion and Future Directions

The mechanism of action of dixylyl disulfide compounds remains largely uncharacterized. However, based on the chemistry of the disulfide bond and studies of related diaryl disulfides, it is plausible that these compounds may act through the induction of oxidative stress via redox cycling and/or by stabilizing tumor suppressor proteins such as Pdcd4.

Future research should focus on:

-

Direct Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the direct binding partners of dixylyl disulfides.

-

In Vitro and In Vivo Efficacy: Evaluating the biological effects of dixylyl disulfides in relevant cell-based assays and animal models of disease, particularly in oncology and neurology, given its association with an antidepressant.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of dixylyl disulfide analogs to understand the structural requirements for any observed biological activity.

A thorough investigation into these areas will be crucial to elucidate the true mechanism of action of dixylyl disulfide compounds and to determine their potential as therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bis(2,4-xylyl) disulfide | C16H18S2 | CID 83618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. DISULFIDE, BIS(2,4-DIMETHYLPHENYL) | 13616-83-6 [m.chemicalbook.com]

- 6. Toxicity of thiols and disulphides: involvement of free-radical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile and Safety of Dixylyl Disulfide

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and may not be exhaustive. It is essential to consult original research and regulatory documents for a complete understanding of the toxicological profile of dixylyl disulfide.

Introduction

Dixylyl disulfide is a chemical compound that exists as a mixture of various isomers, with the specific composition depending on the manufacturing process. The most common form is derived from xylene and is often referred to as "mixed xylene disulfide" or by the CAS Number 27080-90-6, which denotes an isomer mixture. A specific isomer, bis(2,4-dimethylphenyl) disulfide, is identified by the CAS Number 13616-83-6. Due to the limited availability of toxicological data for dixylyl disulfide as a specific entity, this guide also incorporates information from structurally similar compounds, such as di-p-tolyl disulfide, to provide a more comprehensive, albeit partially predictive, safety profile. This approach, known as read-across, is a common practice in chemical risk assessment when data for a specific substance is lacking.

Physicochemical Properties

Understanding the physicochemical properties of dixylyl disulfide is crucial for assessing its potential for absorption, distribution, metabolism, and excretion (ADME) and for predicting its environmental fate.

| Property | Value | Reference |

| Molecular Formula | C16H18S2 | --INVALID-LINK-- |

| Molecular Weight | 274.45 g/mol | --INVALID-LINK-- |

| Boiling Point | 365.1 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.13 g/cm³ | --INVALID-LINK-- |

| LogP (Octanol-Water Partition Coefficient) | 6.25 | --INVALID-LINK-- |

Toxicological Profile

The toxicological data for dixylyl disulfide is limited. The following sections summarize the available information, including data from surrogate molecules where specified.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

| Endpoint | Species | Route | Value | Surrogate | Reference |

| Oral LD50 | Rat | Oral | > 2000 mg/kg | Di-p-tolyl disulfide | --INVALID-LINK-- |

| Dermal LD50 | Rat | Dermal | > 2000 mg/kg | Di-p-tolyl disulfide | --INVALID-LINK-- |

| Inhalation LC50 | Rat | Inhalation | No data available | - | - |

Experimental Protocol (Based on OECD Guidelines):

-

Oral (OECD 423): A single dose of the substance is administered by gavage to fasted animals. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Dermal (OECD 402): The substance is applied to the shaved skin of animals for 24 hours. Observations for mortality and signs of toxicity continue for 14 days.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause local irritation to the skin and eyes, and to elicit an allergic response.

| Endpoint | Species | Result | Surrogate | Reference |

| Skin Irritation/Corrosion | Rabbit | Irritating | Di-p-tolyl disulfide | --INVALID-LINK-- |

| Eye Irritation | Rabbit | Causes serious eye irritation | Di-p-tolyl disulfide | --INVALID-LINK-- |

| Skin Sensitization | No data available | - | - | - |

Experimental Protocols (Based on OECD Guidelines):

-

Skin Irritation (OECD 404): A small amount of the substance is applied to a patch of skin on a test animal (typically a rabbit) for a specified period. The site is then observed for signs of erythema (redness) and edema (swelling).

-

Eye Irritation (OECD 405): A small amount of the substance is instilled into the eye of a test animal. The eye is then observed for signs of redness, swelling, and discharge.

Repeated Dose Toxicity

Repeated dose toxicity studies are crucial for identifying hazards associated with long-term, low-level exposures.

No data is currently available for dixylyl disulfide or its close surrogates.

Experimental Protocol (Based on OECD Guidelines):

-

Sub-chronic Oral Toxicity (OECD 408): The substance is administered daily in the diet or by gavage to rodents for 90 days. The study includes detailed clinical observations, hematology, clinical chemistry, and histopathological examination of tissues.

Mutagenicity and Genotoxicity

These assays are designed to determine if a substance can cause mutations in the genetic material of cells.

No data is currently available for dixylyl disulfide or its close surrogates.

Experimental Protocols (Based on OECD Guidelines):

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test evaluates chromosomal damage in bone marrow cells of rodents exposed to the test substance.

Carcinogenicity

Carcinogenicity studies investigate the potential of a substance to cause cancer.

No data is currently available for dixylyl disulfide or its close surrogates.

Experimental Protocol (Based on OECD Guidelines):

-

Carcinogenicity Study (OECD 451): This is a long-term study (typically 2 years in rodents) where the substance is administered daily. The study involves comprehensive histopathological examination to identify any neoplastic lesions.

Reproductive and Developmental Toxicity

These studies assess the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

No data is currently available for dixylyl disulfide or its close surrogates.

Experimental Protocol (Based on OECD Guidelines):

-

Two-Generation Reproduction Toxicity Study (OECD 416): The substance is administered to male and female rodents for two generations to assess its effects on all phases of the reproductive cycle.

Mechanistic Insights and Signaling Pathways

Currently, there is no specific information available regarding the signaling pathways affected by dixylyl disulfide. However, based on the reactivity of disulfide bonds, some general mechanistic hypotheses can be proposed.

Potential Toxicological Mechanisms:

Disulfide compounds can interact with biological systems through various mechanisms, primarily related to thiol-disulfide exchange reactions.

Caption: Potential toxicological pathways of dixylyl disulfide via thiol-disulfide exchange and redox cycling.

This proposed mechanism suggests that dixylyl disulfide could deplete cellular thiols like glutathione, leading to oxidative stress. Additionally, the formation of mixed disulfides with protein thiols could inhibit enzyme function, contributing to cellular damage.

Experimental Workflows

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like dixylyl disulfide, based on standard regulatory testing strategies.

comprehensive literature review on dixylyl disulphide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, a class of organosulfur compounds, comprises isomers characterized by a disulfide linkage between two xylyl (dimethylphenyl) groups. The most common isomers are di(2,4-xylyl) disulfide and di(3,5-xylyl) disulfide. While structurally related to more extensively studied aryl disulfides, specific research on the biological activities and therapeutic potential of dixylyl disulfides is limited. This technical guide provides a comprehensive review of the available literature on dixylyl disulfide, focusing on its chemical and physical properties, synthesis, and known applications. Due to the scarcity of direct biological data, this review also incorporates general information on the biological activities and toxicological aspects of aryl disulfides to provide a broader context for future research.

Chemical and Physical Properties

The physicochemical properties of di(2,4-xylyl) disulfide and di(3,5-xylyl) disulfide are summarized in the table below. These properties are essential for understanding their behavior in chemical reactions and biological systems.

| Property | di(2,4-xylyl) disulfide | di(3,5-xylyl) disulfide |

| CAS Number | 13616-83-6[1][2] | 65151-60-2[3][4] |

| Molecular Formula | C₁₆H₁₈S₂[1][3] | C₁₆H₁₈S₂[1][3] |

| Molecular Weight | 274.44 g/mol [1] | 274.44 g/mol [3][4] |

| Melting Point | 265 °C[1] | Not Available |

| Boiling Point | 365.1 °C at 760 mmHg[1] | 385.7 °C at 760 mmHg[4] |

| Density | 1.13 g/cm³[1] | 1.13 g/cm³[4] |

| Appearance | Light Yellow Oil[1] | Not Available |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[1] | Not Available |

| Storage Temperature | -20°C, Inert atmosphere[1] | Not Available |

Synthesis of Dixylyl Disulfides

The synthesis of dixylyl disulfides typically involves the oxidation of the corresponding xylenethiols. This method is a common and effective way to form symmetrical disulfides.

Experimental Protocol: General Oxidation of Xylenethiol

This protocol describes a general method for the synthesis of dixylyl disulfides from the corresponding xylenethiol precursors.

Materials:

-

Xylenethiol (e.g., 2,4-dimethylthiophenol or 3,5-dimethylthiophenol)

-

Oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

-

Solvent (e.g., ethanol, chloroform, or water)

-

Acid or base catalyst (optional, depending on the oxidizing agent)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (separatory funnel, column chromatography setup)

Procedure:

-

Dissolution: Dissolve the xylenethiol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Slowly add the oxidizing agent to the stirred solution. The reaction may be exothermic, and cooling might be necessary.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, quench any remaining oxidizing agent. Extract the product into an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure dixylyl disulfide.

Biological Activity and Potential Applications

Direct studies on the biological activity of dixylyl disulfides are scarce. However, the broader class of aryl disulfides has been investigated for various biological effects, which may provide insights into the potential activities of dixylyl disulfide.

Aryl disulfides are known to interact with biological systems primarily through thiol-disulfide exchange reactions with cysteine residues in proteins and peptides.[5] This interaction can modulate protein function and signaling pathways. Some aryl disulfides have been reported to exhibit antibacterial and anticancer properties.[6] For instance, certain unsymmetrical disulfides have shown inhibitory effects on cancer cell lines and antimicrobial activity against pathogenic bacteria.[6]

The primary application noted for di(2,4-xylyl) disulfide is as a reactant in the synthesis of vortioxetine (B1682262), a multimodal antidepressant.[1][7] It also serves as an impurity reference standard in the manufacturing process of vortioxetine hydrobromide.[7]

Toxicology and Mechanism of Action of Aryl Disulfides

The toxicity of many thiols and disulfides, including aromatic variants, is believed to involve the generation of free radicals.[8] A proposed toxic mechanism involves the redox cycling between the thiol and its corresponding disulfide.[8] This process can generate thiyl radicals and reactive oxygen species (ROS), which can lead to cellular damage.[8]

Visualizations

Experimental Workflow: Synthesis of Dixylyl Disulfide

The following diagram illustrates a generalized workflow for the synthesis of dixylyl disulfides via the oxidation of xylenethiols.

Caption: Generalized workflow for dixylyl disulfide synthesis.

Signaling Pathway: Proposed Toxicological Mechanism of Aryl Disulfides

This diagram illustrates a potential mechanism for the toxicity of aryl disulfides, involving redox cycling and the generation of reactive species.

Caption: Proposed redox cycling and toxicity of aryl disulfides.

Conclusion

Dixylyl disulfide represents a class of organosulfur compounds with defined chemical and physical properties but limited documented biological activity. Its primary current application appears to be in synthetic organic chemistry. The general biological activities and toxicological profiles of aryl disulfides suggest that dixylyl disulfides could interact with biological systems, warranting further investigation. This review serves as a foundational guide for researchers and professionals in drug development, highlighting the current knowledge and identifying the significant gaps in the scientific literature that future studies could address.

References

- 1. Cas 13616-83-6,di(2,4-xylyl) disulphide | lookchem [lookchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Disulfide, bis(3,5-dimethylphenyl) | C16H18S2 | CID 103279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 65151-60-2,di(3,5-xylyl) disulphide | lookchem [lookchem.com]

- 5. Disulfide - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Toxicity of thiols and disulphides: involvement of free-radical species - PubMed [pubmed.ncbi.nlm.nih.gov]

Dixylyl Disulphide: A Technical Guide on its Synthesis, Characterization, and Role as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulphide, systematically known as bis(2,4-dimethylphenyl) disulphide, is an organosulfur compound that has garnered significant attention in the pharmaceutical industry. While not a therapeutic agent itself, its emergence as a key process-related impurity in the synthesis of the multimodal antidepressant vortioxetine (B1682262) has made its study critical for drug quality and safety assurance. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of dixylyl disulphide, with a particular focus on its relevance to pharmaceutical development.

Historical Context and Discovery

Unlike naturally occurring disulfides such as diallyl disulfide, which has a well-documented history of isolation from garlic, the history of dixylyl disulphide is more rooted in modern synthetic chemistry.[1] There is no singular, celebrated discovery of dixylyl disulphide. Instead, its existence is a consequence of the development of synthetic methodologies for creating diaryl disulfides. Early methods for the preparation of symmetrical diaryl disulfides were being explored by the mid-20th century.[2] The synthesis and characterization of specific isomers, such as dixylyl disulphide, would have followed the broader advancements in organic synthesis and analytical techniques. Its prominence has significantly increased with the development of the antidepressant vortioxetine, where it is recognized as a process impurity.[3][4] This has necessitated a thorough understanding of its formation and properties to ensure the purity and safety of the final drug product.

Physicochemical Properties

Dixylyl disulphide is a symmetrical aromatic disulphide. Its core structure consists of two 2,4-dimethylphenyl groups linked by a disulphide bond. The quantitative physicochemical properties of dixylyl disulphide are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₈S₂ |

| Molecular Weight | 274.45 g/mol |

| Boiling Point | 365.1°C at 760 mmHg |

| Density | 1.13 g/cm³ |

| CAS Number | 27080-90-6 |

| IUPAC Name | 1,2-bis(2,4-dimethylphenyl)disulfane |

Synthesis and Experimental Protocols

The synthesis of dixylyl disulphide can be achieved through various methods common for the formation of symmetrical diaryl disulfides. A prevalent and straightforward method involves the oxidation of the corresponding thiol, 2,4-dimethylthiophenol.

Experimental Protocol: Oxidation of 2,4-Dimethylthiophenol

This protocol details the synthesis of dixylyl disulphide via the oxidation of 2,4-dimethylthiophenol using hydrogen peroxide.

Materials:

-

2,4-dimethylthiophenol

-

Hydrogen peroxide (30% aqueous solution)

-

Ethyl acetate

-

Stirring apparatus

-

Reaction flask

Procedure:

-

In a suitable reaction flask, dissolve 2,4-dimethylthiophenol in ethyl acetate.

-

While stirring the solution at room temperature, slowly add a 30% aqueous solution of hydrogen peroxide dropwise.

-

Continue stirring the reaction mixture for 1-3 hours at room temperature.

-

Upon completion of the reaction (which can be monitored by techniques such as TLC), the mixture is worked up. This typically involves separating the organic layer, washing it with water to remove any unreacted hydrogen peroxide and other water-soluble impurities, and then drying the organic layer over an anhydrous salt like sodium sulfate.

-

The solvent is then removed under reduced pressure to yield the crude dixylyl disulphide.

-

The crude product can be further purified by recrystallization or column chromatography to obtain high-purity dixylyl disulphide.

This method is advantageous due to its operational simplicity and high yield of a pure product, which is crucial for its use as an impurity reference standard.

Role in Pharmaceutical Development: An Impurity in Vortioxetine Synthesis

The primary relevance of dixylyl disulphide in the pharmaceutical sector is its role as a process-related impurity in the manufacturing of vortioxetine. Vortioxetine is a multimodal antidepressant that functions as a serotonin (B10506) reuptake inhibitor and modulates several serotonin receptors.[5][6] The synthesis of vortioxetine involves the use of 2,4-dimethylthiophenol, and under certain reaction conditions, oxidative coupling can lead to the formation of dixylyl disulphide.

The presence of such impurities must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. Therefore, pure dixylyl disulphide serves as a critical reference standard for the development and validation of analytical methods to detect and quantify this impurity in batches of vortioxetine.[3]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activity and signaling pathway interactions of dixylyl disulphide itself. Its primary characterization has been as a chemical intermediate and a pharmaceutical impurity.

In contrast, the drug it is associated with, vortioxetine, has a well-defined mechanism of action. Vortioxetine's therapeutic effects are attributed to its multimodal activity on the serotonin system. It acts as a serotonin (5-HT) reuptake inhibitor, a 5-HT₁ₐ receptor agonist, a 5-HT₁ₑ receptor partial agonist, and an antagonist at 5-HT₃, 5-HT₁D, and 5-HT₇ receptors.[7][8] This complex interaction modulates serotonergic neurotransmission and affects downstream signaling pathways, ultimately leading to its antidepressant and anxiolytic effects.[5]

For context, other organosulfur compounds, such as diallyl disulfide from garlic, have been shown to possess a range of biological activities, including anti-inflammatory and antioxidant effects, often through modulation of signaling pathways like NF-κB and MAPK/ERK.[9][10] However, similar studies on dixylyl disulphide have not been reported in the scientific literature.

Conclusion

Dixylyl disulphide serves as a pertinent example of a compound whose importance is defined by its context within pharmaceutical manufacturing. While its own history of discovery is not as storied as some naturally derived compounds, and its intrinsic biological activity remains largely unexplored, its role as a process impurity in the synthesis of vortioxetine makes its study indispensable for drug development professionals. A thorough understanding of its formation, coupled with robust analytical methods for its detection—facilitated by its availability as a high-purity reference standard—is crucial for ensuring the quality and safety of this important antidepressant medication. Future research may delve into the potential biological effects of dixylyl disulphide, but its current significance is firmly rooted in the realm of pharmaceutical process chemistry and quality control.

References

- 1. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bis(2,4-dimethylphenyl) Disulfide - CAS:13616-83-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. What is the mechanism of Vortioxetine Hydrobromide? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychscenehub.com [psychscenehub.com]

- 9. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of dixylyl disulphide derivatives

An in-depth technical guide on the biological activity of dixylyl disulfide derivatives and their analogues for researchers, scientists, and drug development professionals.

Introduction

Organosulfur compounds, particularly those containing a disulfide bond (S-S), are a class of molecules that have garnered significant scientific interest due to their diverse biological activities.[1] These compounds are found naturally in plants of the Allium genus, such as garlic and onions, and are responsible for many of their characteristic medicinal properties.[2][3] Diallyl disulfide (DADS), a major component of garlic oil, is one of the most extensively studied compounds in this class, demonstrating anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[4][5]

While specific research on dixylyl disulfide derivatives is limited in publicly available literature, this guide will provide a comprehensive overview of the biological activities of structurally related dialkyl and diaryl disulfides. By examining well-characterized analogues, we can infer the potential therapeutic applications and mechanisms of action for the broader class of dixylyl disulfide derivatives. This document details the synthesis, experimental evaluation, and underlying signaling pathways associated with these compounds, offering a foundational resource for further research and development.

Synthesis of Disulfide Derivatives

The synthesis of disulfide compounds can be achieved through several methods, with one of the most common being the oxidation of corresponding thiols. This approach is efficient and can be performed under mild conditions.

A general protocol for the synthesis of a diaryl disulfide, such as diphenyl disulfide, involves the oxidation of the corresponding thiol (e.g., benzenethiol) using an oxidizing agent like hydrogen peroxide in a suitable solvent.[6]

General Experimental Workflow for Disulfide Synthesis:

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

solubility of dixylyl disulphide in various organic solvents

An In-depth Technical Guide on the Solubility of Dixylyl Disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, with the general chemical formula (CH₃)₂C₆H₃SSC₆H₃(CH₃)₂, is an organosulfur compound that exists in various isomeric forms depending on the substitution pattern of the methyl groups on the xylyl rings. These compounds are of interest in various fields, including organic synthesis and materials science. A fundamental understanding of their solubility in organic solvents is crucial for their application in reaction media, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the known physical properties of dixylyl disulfide isomers and outlines a detailed experimental protocol for determining their solubility in various organic solvents. Due to a lack of publicly available quantitative solubility data for dixylyl disulfide, this guide also presents solubility information for structurally related aryl disulfides, such as diphenyl disulfide, to provide general guidance on solvent selection.

Physicochemical Properties of Dixylyl Disulfide Isomers

While specific solubility data is scarce, the physical properties of dixylyl disulfide isomers provide insights into their expected solubility behavior. Generally, non-polar compounds like dixylyl disulfide are expected to be more soluble in non-polar organic solvents. The following table summarizes the available physical data for different isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2,4-Xylyl disulfide | 27080-90-6 | C₁₆H₁₈S₂ | 274.44 | 365.1 ± 42.0 at 760 mmHg[1] | 1.1 ± 0.1[1] |

| di(3,5-xylyl) disulphide | 65151-60-2 | C₁₆H₁₈S₂ | 274.44 | 385.7 at 760 mmHg[2] | 1.13[2] |

| Dixylyl disulfide (isomer mixture) | 27080-90-6 | C₁₆H₁₈S₂ | 274.45 | 365.1 at 760mmHg[] | 1.13[] |

Solubility of Structurally Related Aryl Disulfides

To infer the potential solubility of dixylyl disulfide, it is useful to examine the solubility of a less substituted analogue, diphenyl disulfide. The following data for diphenyl disulfide can serve as a preliminary guide for solvent selection. It is important to note that the additional methyl groups in dixylyl disulfide will likely increase its solubility in non-polar solvents and decrease it in more polar solvents compared to diphenyl disulfide.

| Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥34 mg/mL[4] | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (458.00 mM)[4] | Not Specified | Requires sonication to dissolve.[4] |

| Ethanol (EtOH) | ≥14.65 mg/mL[4] | Not Specified | - |

| Xylene | 3% (w/v)[4] | Not Specified | Solution is clear, colorless to yellow.[4] |

| Mixed Solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥2.5 mg/mL[4] | Not Specified | - |

| Diethyl ether | Soluble[5] | Not Specified | - |

| Benzene | Soluble[5] | Not Specified | - |

| Carbon disulfide | Soluble[5] | Not Specified | - |

| Tetrahydrofuran (THF) | Soluble[5] | Not Specified | - |

| Water | Insoluble[6] | Not Specified | - |

| Alcohol | Soluble[6] | Not Specified | - |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of dixylyl disulfide in an organic solvent. This protocol is based on the widely used shake-flask method coupled with gravimetric analysis.[4]

Objective: To determine the equilibrium solubility of dixylyl disulfide in a selected organic solvent at a specific temperature.

Materials:

-

Dixylyl disulfide (of a specific isomer, if required)

-

Selected organic solvent (e.g., hexane, toluene, ethanol, acetone)

-

Analytical balance

-

Glass vials with tight-fitting caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Fume hood

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of dixylyl disulfide to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Reweigh the dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood.

-

Dry the dish containing the solute in a vacuum oven at a temperature below the melting point of dixylyl disulfide until a constant weight is achieved.[4]

-

The final weight of the dish with the dried solute minus the initial weight of the empty dish gives the mass of the dissolved dixylyl disulfide.

-

-

Calculation of Solubility:

-

The solubility can then be calculated in various units, such as g/100 mL or mg/mL.

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements, along with the standard deviation.

-

Clearly state the specific isomer of dixylyl disulfide used, the solvent, the temperature at which the determination was performed, and the analytical method employed.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of dixylyl disulfide via the shake-flask method.

Conclusion

References

An In-depth Technical Guide to the Thermodynamic and Physical Properties of Dixylyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of dixylyl disulfide. Due to the existence of multiple isomers, this document focuses on the most commonly referenced isomer, bis(2,4-dimethylphenyl) disulfide . The guide details available physicochemical data, outlines relevant experimental protocols for synthesis and characterization, and provides context regarding its relevance in pharmaceutical development.

Physicochemical Properties of Bis(2,4-dimethylphenyl) Disulfide

Quantitative data for bis(2,4-dimethylphenyl) disulfide is limited in publicly accessible literature. The following tables summarize the available physical property data. Thermodynamic properties such as enthalpy of formation, Gibbs free energy, and entropy have not been experimentally determined or reported in the reviewed literature.

Table 1: General and Physical Properties of Bis(2,4-dimethylphenyl) Disulfide

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈S₂ | [1][2] |

| Molecular Weight | 274.45 g/mol | [1] |

| CAS Number | 13616-83-6 | [1][2] |

| Appearance | Not explicitly stated, but related aryl disulfides are often crystalline solids. | |

| Density | 1.13 g/cm³ | |

| Boiling Point | 170-172 °C at 3.5 Torr | |

| Melting Point | 265 °C | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. |

Table 2: Safety and Handling Data

| Property | Value |

| Flash Point | 203°C |

Experimental Protocols

Synthesis of Symmetrical Aryl Disulfides via Oxidation of Thiols

This method involves the oxidation of the corresponding thiol, in this case, 2,4-dimethylthiophenol, to form the disulfide bond. Various oxidizing agents can be employed.

Materials:

-

2,4-dimethylthiophenol

-

An oxidizing agent (e.g., Iodine, Hydrogen Peroxide, or air)

-

A suitable solvent (e.g., Ethanol, Methanol, or Dichloromethane)

-

A base (optional, depending on the oxidant, e.g., Triethylamine)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 2,4-dimethylthiophenol in the chosen solvent in a round-bottom flask.

-

If using a base, add it to the solution.

-

Slowly add the oxidizing agent to the stirred solution at room temperature. The reaction may be exothermic.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves quenching any remaining oxidant, extracting the product into an organic solvent, washing the organic layer with water and brine, and drying it over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude disulfide.

-

The crude product can be purified by recrystallization or column chromatography.

Determination of Melting Point

The melting point is a crucial physical property for the identification and purity assessment of a crystalline solid.[3][4][5][6][7]

Materials:

-

Purified dixylyl disulfide

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Ensure the dixylyl disulfide sample is finely powdered and completely dry.[7]

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).

-

The recorded range is the melting point of the sample. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.[3]

Determination of Boiling Point

For liquid compounds or those that can be distilled, the boiling point is a key characteristic.

Materials:

-

Dixylyl disulfide sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[8][9][10][11][12]

Procedure:

-

Place a small amount of the liquid sample into the test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

Heat the apparatus slowly and uniformly.[8]

-

As the liquid heats, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature at this point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of dixylyl disulfide.

Caption: General workflow for the synthesis of bis(2,4-dimethylphenyl) disulfide.

Caption: Experimental workflow for the characterization of dixylyl disulfide.

Relevance in Drug Development

Dixylyl disulfide, specifically bis(2,4-dimethylphenyl) disulfide, is identified as a process-related impurity in the synthesis of the antidepressant drug Vortioxetine .[13] As regulatory agencies require strict control and monitoring of impurities in active pharmaceutical ingredients (APIs), understanding the properties and synthesis of such compounds is crucial for drug development and manufacturing.

While no specific biological activities have been reported for dixylyl disulfide itself, other organosulfur compounds derived from natural sources, such as diallyl disulfide from garlic, exhibit a wide range of biological functions, including anti-inflammatory, antioxidant, and anticancer activities.[14][15][16][17] These activities are often linked to their ability to interact with various cellular signaling pathways. This broader context may provide avenues for future research into the potential biological effects of dixylyl disulfide and related structures.

Conclusion

This guide provides a summary of the currently available data on the physical and thermodynamic properties of bis(2,4-dimethylphenyl) disulfide. While a comprehensive thermodynamic profile is lacking, this document offers a foundation for researchers by providing key physical data and outlining adaptable experimental protocols for its synthesis and characterization. Its role as a known impurity in an active pharmaceutical ingredient underscores the importance of continued investigation into its properties and potential biological interactions.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Bis(2,4-xylyl) disulfide | C16H18S2 | CID 83618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dixylyl Disulfide: Molecular Weight and Formula

This technical guide provides a comprehensive overview of the fundamental chemical properties of dixylyl disulfide, with a specific focus on its molecular weight and chemical formula. This document is intended to serve as a foundational resource for professionals engaged in research, scientific analysis, and drug development who require precise data on this compound and its isomeric forms.